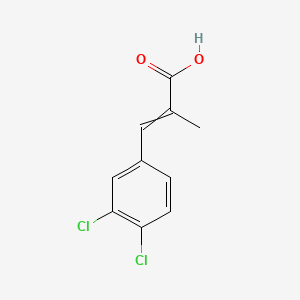

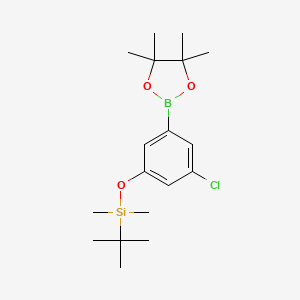

1-Benzyl-3,5-dichloro-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

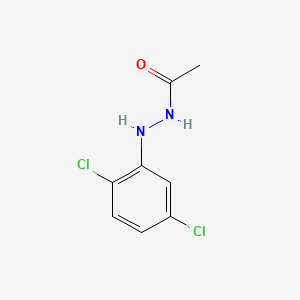

1-Benzyl-3,5-dichloro-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. The 1,2,4-triazole ring is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications .

Synthesis Analysis

The synthesis of 1,2,4-triazoles and their derivatives has been extensively studied. Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts .Molecular Structure Analysis

The 1,2,4-triazole ring is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. It is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles are diverse and complex. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles are influenced by their molecular structure. For instance, the 1,2,4-triazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications .科学的研究の応用

Drug Discovery and Biological Activities

Triazole derivatives, including "1-Benzyl-3,5-dichloro-1H-1,2,4-triazole," have been extensively studied for their potential in drug discovery due to their broad range of biological activities. Research has highlighted their role in the development of new pharmaceuticals with anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. The versatility of triazole compounds in drug design is attributed to their structural variations and ability to target multiple biological pathways (Ferreira et al., 2013). Moreover, triazoles have shown promise in addressing neglected diseases, challenging the need for new prototypes against resistant bacteria and other pathogens (Ohloblina, 2022).

Materials Science and Chemistry

In materials science, triazole derivatives contribute significantly to the development of new materials and coatings. They have been utilized in creating corrosion inhibitors for metal surfaces, enhancing the durability and lifespan of various metals. Particularly, 1,2,3-triazole derivatives have shown excellent efficiency as corrosion inhibitors, demonstrating their potential in protecting metals against degradation in aggressive environments (Hrimla et al., 2021).

Synthetic Chemistry

The synthesis and application of triazole derivatives in organic chemistry have been a subject of intense research. Innovative synthetic routes for triazole compounds have expanded the toolkit available to chemists, enabling the design of complex molecules with potential applications in various fields, from pharmaceuticals to advanced materials. The development of eco-friendly procedures for synthesizing triazoles, including microwave-assisted synthesis, represents a significant advancement towards greener chemistry practices (de Souza et al., 2019; Özil & Menteşe, 2020).

将来の方向性

特性

IUPAC Name |

1-benzyl-3,5-dichloro-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEUFQNMMYSQFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679767 |

Source

|

| Record name | 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215295-78-5 |

Source

|

| Record name | 1-Benzyl-3,5-dichloro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)

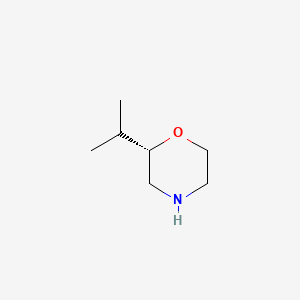

![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)